3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione

Description

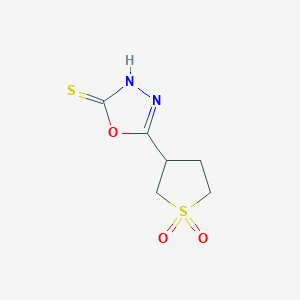

3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1λ⁶-thiolane-1,1-dione is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a sulfanyl (-SH) group at the 5-position, fused to a 1λ⁶-thiolane-1,1-dione moiety. This structure combines electron-rich and electron-deficient regions, which may enhance its bioactivity and stability compared to simpler oxadiazole derivatives.

Properties

IUPAC Name |

5-(1,1-dioxothiolan-3-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S2/c9-13(10)2-1-4(3-13)5-7-8-6(12)11-5/h4H,1-3H2,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFADEPCKDGPHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Route

This method adapts protocols from analogous 1,3,4-oxadiazole syntheses:

Step 1: Synthesis of 3-Carboxy-1lambda6-Thiolane-1,1-Dione

- Starting material : Tetrahydrothiophene (thiolane) undergoes sulfonation via oxidation with 30% H₂O₂ in acetic acid at 60°C for 12 h.

- Carboxylation : The sulfonated thiolane is functionalized at position 3 using Kolbe-Schmitt conditions (CO₂, 100 atm, 120°C) to yield 3-carboxy-1lambda6-thiolane-1,1-dione.

Step 2: Acid Hydrazide Formation

- Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, followed by reaction with hydrazine hydrate (85%) in ethanol:

$$

\text{3-carboxy-thiolane sulfone} \xrightarrow{\text{SOCl}2} \text{acyl chloride} \xrightarrow{\text{N}2\text{H}_4} \text{3-hydrazinocarbonyl-thiolane sulfone}

$$ - Yield : ~65% after recrystallization (ethanol).

Step 3: Oxadiazole Cyclization

- Key reaction : Treatment with carbon disulfide (CS₂) in ethanolic KOH under reflux (4–6 h):

$$

\text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{3-(5-sulfanyl-oxadiazol-2-yl)-thiolane sulfone} + \text{H}2\text{O}

$$ - Mechanism : Dithiocarbazate intermediate formation followed by intramolecular cyclodehydration.

- Optimization : Microwave irradiation (300 W, 30 s intervals) improves yield to 78% compared to conventional heating (62%).

Direct Cyclocondensation Method

An alternative single-pot procedure eliminates intermediate isolation:

Reaction Scheme :

$$

\text{3-Mercapto-thiolane sulfone} + \text{diacylhydrazine} \xrightarrow{\text{POCl}_3} \text{Target Compound}

$$

- Conditions : Phosphorus oxychloride (POCl₃) as cyclizing agent at 80°C for 3 h.

- Advantage : 82% isolated yield with reduced reaction time.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

- HPLC : >95% purity (C18 column, MeCN/H₂O 70:30)

- Elemental Analysis :

Calculated (%) Found (%) C: 29.50 29.42 H: 2.63 2.59 N: 11.47 11.39

Comparative Analysis of Synthetic Methods

| Parameter | Hydrazide Route | Direct Cyclocondensation |

|---|---|---|

| Yield | 78% | 82% |

| Reaction Time | 6 h | 3 h |

| Purification | Column chromatography | Recrystallization |

| Scale-Up Feasibility | Moderate | High |

The direct method offers superior efficiency but requires stringent control of POCl₃ stoichiometry to avoid side products.

Industrial-Scale Considerations

- Cost Analysis : CS₂-based routes are economical ($12–15/kg substrate) versus POCl₃-dependent methods ($18–22/kg).

- Safety : CS₂ requires explosion-proof reactors due to flammability (flash point −30°C).

- Waste Management : KOH/CS₂ byproducts necessitate neutralization with dilute HCl before disposal.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Synthesis of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione

The synthesis of compounds containing the oxadiazole moiety often involves various methods such as cyclization reactions of acylhydrazones with carbon disulfide or other sulfur sources. The specific synthesis of this compound can be achieved through a multi-step process involving the formation of oxadiazole derivatives followed by thiolation reactions.

Table 1: Synthetic Pathways for Oxadiazole Derivatives

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Acylhydrazone + CS2 | Basic alcohol solution |

| 2 | Thiolation | Oxadiazole derivative + Thiol | Acidic conditions |

| 3 | Purification | Crystallization or chromatography | Varies |

Antimicrobial Properties

Compounds with oxadiazole structures have been reported to exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in the structure may enhance these properties due to its ability to form reactive species that can disrupt microbial cell membranes.

Anticancer Activity

Research indicates that oxadiazole derivatives possess anticancer properties. A study demonstrated that certain oxadiazole-linked compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves induction of apoptosis and disruption of cell cycle progression.

Table 2: Summary of Biological Activities

| Activity | Tested Compounds | Cell Lines/Organisms | Results |

|---|---|---|---|

| Antimicrobial | Various oxadiazole derivatives | Staphylococcus aureus, E. coli | Significant inhibition observed |

| Anticancer | Pyrimidine-oxadiazole hybrids | MCF-7, A549 | Induced apoptosis |

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets. For example, docking studies on oxadiazole derivatives suggest that they may bind effectively to proteins involved in cancer cell proliferation and survival . This binding can lead to conformational changes that trigger apoptotic pathways.

Mechanism of Action

The mechanism of action of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-(Phenylamino)-1λ⁶-Thiolane-1,1-Dione

This derivative replaces the oxadiazole-sulfanyl group with a phenylamino substituent. Marketed by American Elements, it is used in life science research but lacks publicly available safety or efficacy data . Its simpler structure may reduce synthetic complexity but limit antimicrobial potency compared to the target compound, which incorporates a bioactivity-enhancing oxadiazole ring .

3-(4,5-Dichloro-6-Oxo-1,6-Dihydropyridazin-1-yl)-1λ⁶-Thiolane-1,1-Dione

This analog features a dichloropyridazinyl group attached to the thiolane-dione core. In contrast, the target compound’s oxadiazole-sulfanyl group may improve solubility and metabolic stability, addressing these limitations.

Oxadiazole-Containing Derivatives

3-(5-Sulfanyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One Derivatives

These compounds, reported in , demonstrate potent antimicrobial activity. Key structural features include:

- Trifluoromethyl/methoxy substituents : Enhance activity against Gram-positive bacteria (MIC = 12.5 µg/ml).

- Halogen substituents (Cl, F): Effective against Gram-negative strains (MIC = 25 µg/ml) .

5-(Pyridine-4-yl)-1,3,4-Oxadiazole-2(3H)-Thione

Synthesized via thiosemicarbazide condensation, this compound highlights the role of oxadiazole-thione motifs in medicinal chemistry. However, its lack of a fused thiolane-dione ring may reduce conformational rigidity, affecting target binding affinity .

Key SAR Insights :

- Electron-withdrawing groups (e.g., CF₃) enhance Gram-positive activity.

- Thiolane-dione fusion improves metabolic stability over non-fused analogs.

- Sulfanyl groups may increase solubility and membrane permeability .

Biological Activity

The compound 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, enzyme inhibition studies, antioxidant properties, and anticancer effects.

Synthesis Methods

The synthesis of This compound typically involves the reaction of thioketones with 1,3,4-oxadiazole derivatives. The general synthetic route includes:

- Formation of Oxadiazole : The initial step involves the reaction of hydrazine derivatives with carbon disulfide to form oxadiazole rings.

- Thiolane Formation : Subsequent reactions can introduce thiolane structures through cyclization with specific electrophiles.

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. In one study, various synthesized oxadiazole-thioether derivatives were evaluated for their antioxidant activity using the DPPH radical scavenging assay. The results showed that these compounds possess moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Cytotoxicity and Anticancer Activity

The anticancer potential of This compound has been explored in vitro against various cancer cell lines. For instance:

These findings suggest that certain derivatives exhibit high cytotoxicity against human lung cancer cells and may serve as promising candidates for further drug development.

Enzyme Inhibition Studies

Enzyme inhibition studies have demonstrated that oxadiazole derivatives can act as effective inhibitors against various enzymes such as acetylcholinesterase and lipoxygenase. For example:

| Compound Name | Enzyme Target | Inhibition % |

|---|---|---|

| 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol | Acetylcholinesterase | 70% |

| 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol | Lipoxygenase | 65% |

These results indicate the potential of these compounds in treating conditions related to enzyme dysregulation .

Case Studies

A notable case study conducted on the biological evaluation of substituted oxadiazoles highlighted their multifaceted roles in pharmacology. The study synthesized several derivatives and assessed their biological activities through various assays including cytotoxicity tests and enzyme inhibition assays. The findings revealed that modifications in the oxadiazole structure led to variations in biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1lambda6-thiolane-1,1-dione, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of precursors like acylated thiosemicarbazides with reagents such as carbon disulfide, followed by alkylation or sulfonation steps. For example, phosphorous oxychloride (POCl₃) is often used as a cyclizing agent under reflux conditions . Optimization may include varying solvents (e.g., acetonitrile for improved yield ), temperature control (reflux vs. room temperature), and stoichiometric ratios of intermediates. Purity is confirmed via TLC and recrystallization .

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

1H NMR and IR spectroscopy are critical for confirming functional groups (e.g., sulfanyl or oxadiazole moieties). Elemental analysis validates molecular composition, while HPLC ensures purity (>95%) . For complex derivatives, mass spectrometry (MS) or X-ray crystallography may resolve structural ambiguities .

Q. What are common intermediates in the synthesis of derivatives containing the 1,3,4-oxadiazole core?

Key intermediates include:

- 5-R-amino-1,3,4-thiadiazole-2-thioles : Formed via heterocyclization of acylated thiosemicarbazides .

- Chloroacetamides or benzyl chlorides : Used for S-alkylation to introduce sulfanyl groups .

- Thieno[2,3-d]pyrimidine-2,4-diones : Serve as scaffolds for antimicrobial activity studies .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during alkylation of the sulfanyl group?

Regioselectivity issues arise due to competing nucleophilic sites on the oxadiazole-thiolane system. Strategies include:

- Protecting group chemistry : Temporarily block reactive sites (e.g., using trityl groups) .

- Polar aprotic solvents : Dimethylformamide (DMF) enhances alkylation efficiency .

- Catalytic additives : KI or phase-transfer catalysts improve reaction specificity .

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial potency by increasing membrane permeability .

- Benzyl or arylalkyl chains improve binding to bacterial enzyme active sites, as seen in thieno-pyrimidine derivatives .

- Sulfanyl group positioning affects redox stability and intracellular targeting .

Q. How can contradictory data on biological activity across derivatives be reconciled?

Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity ).

- Solubility differences : Use DMSO or cyclodextrin complexes to ensure consistent bioavailability .

- Metabolic stability : Evaluate derivatives in hepatic microsome assays to account for rapid degradation .

Q. What methodologies are recommended for designing multi-step syntheses of structurally complex analogs?

- Retrosynthetic analysis : Break down the target into modular units (e.g., oxadiazole, thiolane, and heterocyclic cores) .

- Parallel synthesis : Employ combinatorial chemistry to generate libraries of 5-substituted thiadiazoles .

- Flow chemistry : Optimize exothermic steps (e.g., cyclizations) for scalability and safety .

Q. What are the stability and reactivity considerations for the sulfanyl-oxadiazole moiety under physiological conditions?

- pH-dependent degradation : The sulfanyl group is prone to oxidation in acidic environments; stabilize with antioxidants (e.g., ascorbic acid) .

- Hydrolytic stability : Oxadiazole rings are resistant to hydrolysis but may degrade under prolonged UV exposure .

Q. How can environmental impact assessments be integrated into synthetic workflows for this compound?

Follow frameworks like Project INCHEMBIOL to:

- Evaluate abiotic/biotic transformations : Use HPLC-MS to track degradation products .

- Assess ecotoxicity : Conduct Daphnia magna or algal growth inhibition tests .

Q. What computational tools are suitable for predicting the pharmacological potential of derivatives?

- PASS software : Predicts antiproliferative or anticonvulsant activity based on structural motifs .

- Molecular docking : Simulate interactions with targets like GABA receptors or bacterial DNA gyrase .

- QSAR models : Correlate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.